molecular formula C23H34Cl2N2 B13748076 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride CAS No. 37126-71-9

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride

Cat. No.: B13748076
CAS No.: 37126-71-9
M. Wt: 409.4 g/mol
InChI Key: OVLDIFBXVKQLHM-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is a substituted indole derivative with a complex polycyclic structure. The compound features a 1H-indole core fused with a dihydro moiety, a phenyl group at the 3-position, and triethylamine substituents. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications . Indole derivatives are widely explored in medicinal chemistry due to their affinity for serotonin, dopamine, and adrenergic receptors .

Properties

CAS No.

37126-71-9

Molecular Formula

C23H34Cl2N2

Molecular Weight

409.4 g/mol

IUPAC Name

diethyl-[3-(3-ethyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C23H32N2.2ClH/c1-4-23(20-13-8-7-9-14-20)19-25(18-12-17-24(5-2)6-3)22-16-11-10-15-21(22)23;;/h7-11,13-16H,4-6,12,17-19H2,1-3H3;2*1H

InChI Key

OVLDIFBXVKQLHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C[NH+](C2=CC=CC=C21)CCC[NH+](CC)CC)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : An isoindole-1,3-dione derivative with a chloro substituent and phenyl group.
  • Applications: Used as a monomer in polyimide synthesis, emphasizing its role in polymer chemistry rather than pharmacology.

H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline Dihydrochloride ()

  • Structure : A peptide-based dihydrochloride with a paranitroaniline (pNA) leaving group.
  • Applications : Acts as a thrombin substrate in haemostasis research.
  • Comparison : Shares the dihydrochloride salt for enhanced solubility but differs fundamentally in backbone (peptide vs. indole), limiting structural overlap .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride ()

  • Structure : Aromatic diamine with tetramethyl substituents.
  • Applications : Redox indicator in biochemical assays.
  • Key Difference : The planar aromatic system and lack of heterocyclic fusion contrast with the indole core of the target compound, impacting electronic properties and binding interactions .

Pirbuterol Dihydrochloride ()

  • Structure: β₂-adrenergic agonist with a resorcinol ring and tertiary amine.
  • Applications : Bronchodilator for asthma treatment.
  • Comparison: Both are dihydrochloride salts, but Pirbuterol’s resorcinol and alkylamine groups target adrenergic receptors, whereas the indole core of the target compound may favor serotoninergic pathways .

Trientine Dihydrochloride ()

  • Structure : Linear tetraamine chelator.
  • Applications : Copper-chelating agent for Wilson’s disease.
  • Key Difference : The absence of aromatic systems highlights divergent mechanisms (metal chelation vs. receptor modulation) despite shared salt formulation .

Data Table: Comparative Analysis of Dihydrochloride Salts

Compound Name Molecular Weight (g/mol) Core Structure Key Applications Solubility Advantage
Target Compound ~450 (estimated) Indole derivative Hypothetical: CNS modulation High (dihydrochloride)
H-D-Phe-Pip-Arg-pNA, 2HCl () 625.6 Peptide Thrombin substrate High
N,N,N',N'-Tetramethyl-p-PDA Dihydrochloride 237.17 Aromatic diamine Redox indicator Moderate
Pirbuterol Dihydrochloride () 380.29 Resorcinol derivative Bronchodilator High
Trientine Dihydrochloride () 219.2 Linear tetraamine Metal chelation High

Research Findings

  • Synthetic Routes : Indole derivatives like the target compound are typically synthesized via Fischer indole synthesis or palladium-catalyzed coupling, as inferred from methods in .
  • Spectroscopic Data : The 13C-NMR shifts for analogous indole derivatives (e.g., δ 101.99 for C-3 in ) suggest distinct electronic environments influenced by substituents .
  • Salt Stability : Dihydrochloride salts (e.g., in ) generally exhibit improved stability and shelf life compared to free bases, a critical factor in pharmaceutical formulation .

Biological Activity

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C23H34Cl2N2. Its molecular weight is approximately 409.4 g/mol. The compound features a triethylamine moiety and a phenyl group attached to a dihydroindole structure, which contributes to its unique properties and potential applications in various fields.

Structural Characteristics

Property Value
Molecular FormulaC23H34Cl2N2
Molecular Weight409.4 g/mol
Structural ClassIndole Derivative

Pharmacological Profiles

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, indole derivatives are known for their potential anticancer properties due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound's structural characteristics may confer anti-inflammatory properties. Indoles are often studied for their ability to modulate inflammatory pathways, potentially inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
  • Neuroprotective Potential : Some studies suggest that indole derivatives can exhibit neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Binding : Interaction studies indicate that this compound may have binding affinities for various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : The inhibition of specific enzymes such as COX and LOX could be a significant mechanism through which this compound exerts its anti-inflammatory effects .

Study on Anticancer Activity

A study on structurally related indole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compounds were evaluated using the MTT assay, revealing low toxicity towards normal cells while effectively reducing cell viability in cancerous cells .

Anti-inflammatory Activity Assessment

In a model assessing inflammatory responses, similar compounds were shown to inhibit leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values indicating potent anti-inflammatory activity. This suggests that this compound may also exhibit similar properties .

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